

An In-depth Technical Guide to the Physical and Chemical Properties of Allylcyclohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allylcyclohexane**

Cat. No.: **B1217954**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylcyclohexane (also known as prop-2-enylcyclohexane) is a colorless liquid organic compound classified as a cyclic olefin.^[1] Its structure, consisting of a cyclohexane ring attached to an allyl group, provides a versatile scaffold for chemical synthesis.^[2] The presence of the alkene functional group makes it a valuable starting material for a variety of addition and transformation reactions. This guide provides a comprehensive overview of its physical properties, chemical reactivity, spectroscopic signature, and key experimental protocols relevant to its synthesis and modification.

Molecular Structure and Identifiers

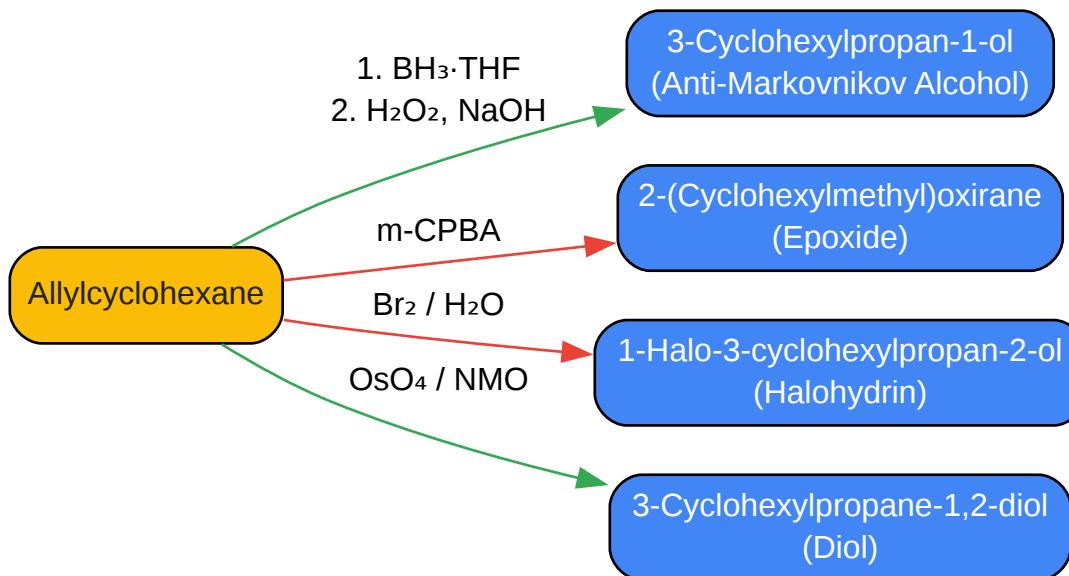
The fundamental structure of **allylcyclohexane** is a six-membered saturated carbon ring bonded to a three-carbon unsaturated chain.

Caption: Molecular structure of **Allylcyclohexane**.

Chemical Identifiers

For unambiguous identification, **allylcyclohexane** is cataloged under several standard chemical identifiers.

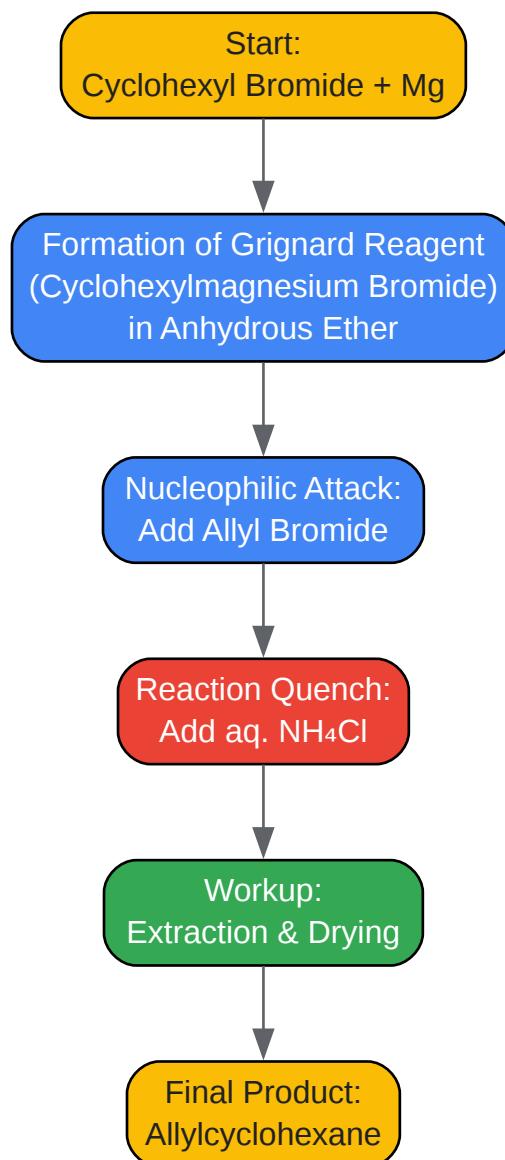
Identifier	Value	Source(s)
CAS Number	2114-42-3	[3] [4] [5]
EC Number	218-314-4	[4]
Molecular Formula	C ₉ H ₁₆	[4] [5] [6]
IUPAC Name	prop-2-enylcyclohexane	[7] [8]
InChI	1S/C9H16/c1-2-6-9-7-4-3-5-8-9/h2,9H,1,3-8H2	[4] [9]
InChIKey	KVOZXXSUSRZIKD-UHFFFAOYSA-N	[3] [4] [9]
Canonical SMILES	C=CCC1CCCCC1	[3] [4] [9]
Synonyms	(2-propenyl)cyclohexane, 3-Cyclohexyl-1-propene	[2] [6] [10]


Physical and Chemical Properties

Allylcyclohexane is a flammable, colorless liquid with a characteristic odor. It is sparingly soluble in water.[\[2\]](#) Its key physical and chemical properties are summarized below.

Property	Value	Unit	Source(s)
Molecular Weight	124.22	g/mol	[4] [5] [7]
Density	0.803 - 0.817	g/mL at 20-25°C	[3] [4] [11]
Boiling Point	148 - 157.35	°C at 760 mmHg	[4] [5]
Melting Point	330 (Note: Likely an error, may refer to decomposition)	°C	[6] [12]
Flash Point	29 - 31	°C	[4] [6] [8]
Refractive Index (n _{20/D})	1.450 - 1.453		[3] [4]
Vapor Pressure	4.43	mmHg at 25°C	[6] [12]
LogP (Octanol/Water)	3.14 - 4.1		[6] [8] [12]
Appearance	Colorless to Almost Colorless Clear Liquid		[2] [8]

Chemical Reactivity and Synthesis


The chemical behavior of **allylcyclohexane** is dominated by the reactivity of its terminal alkene group. This double bond serves as a site for numerous transformations, making it a useful intermediate in organic synthesis.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Common reactions of the allyl group in **Allylcyclohexane**.

A common laboratory synthesis for **allylcyclohexane** involves the Grignard reaction, a robust method for C-C bond formation.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Allylcyclohexane**.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and purity assessment of **allylcyclohexane**.

Technique	Functional Group / Protons	Expected Chemical Shift / Wavenumber	Notes
IR Spectroscopy	C(sp ²)-H Stretch (vinyl)	3020 - 3100 cm ⁻¹	Characteristic of the =C-H bonds.[7]
	C(sp ³)-H Stretch (alkyl)	2850 - 2960 cm ⁻¹	Strong absorption from the cyclohexane ring.[7][13]
	C=C Stretch	~1650 cm ⁻¹	Can be weak.[7]
	=C-H Bend (out-of-plane)	910 and 990 cm ⁻¹	Strong, characteristic bands for a monosubstituted alkene.[7]
¹ H NMR	=CH ₂ (terminal vinyl)	~4.9-5.1 ppm	Two distinct signals, complex splitting.[10]
-CH= (internal vinyl)	~5.7-5.9 ppm	Multiplet, deshielded due to the pi system. [10]	
-CH ₂ - (allylic)	~2.0 ppm	Coupled to both vinyl and cyclohexyl protons.	
-CH- & -CH ₂ - (cyclohexyl)	~0.8-1.8 ppm	Complex, overlapping signals from the saturated ring.[14]	
¹³ C NMR	=CH ₂	~114 ppm	Shielded vinyl carbon. [10]
=CH-	~139 ppm	Deshielded vinyl carbon.[10]	
Cyclohexyl & Allylic Carbons	~26-43 ppm	Signals corresponding to the sp ³ hybridized carbons.	

Mass Spectrometry	Molecular Ion (M ⁺)	m/z = 124	The parent peak corresponding to the molecular weight. [15]
Fragmentation	m/z = 83	Loss of the allyl group ($\bullet\text{C}_3\text{H}_5$, 41 Da) to give a stable cyclohexyl cation.	
m/z = 69, 55, 41		Characteristic fragmentation pattern of the cyclohexane ring and loss of the side chain. [16] [17]	

Experimental Protocols

The following sections detail generalized methodologies for the determination of key properties and for representative chemical transformations of **allylcyclohexane**.

Protocol: Determination of Boiling Point (Micro-reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[\[18\]](#)

- Apparatus: 5-mL conical vial or small test tube, thermometer, heating block or sand bath, stir plate, magnetic spin vane, and a clamp.[\[18\]](#)
- Procedure:
 - Place approximately 0.5-1 mL of **allylcyclohexane** and a magnetic spin vane into the conical vial.
 - Clamp the vial securely within the heating block on the stir plate.
 - Position the thermometer so the bulb is approximately 1 cm above the surface of the liquid.

- Turn on the stirrer to ensure gentle, even heating.
- Heat the sample gently until it begins to boil and a ring of condensing vapor (reflux ring) is observed on the walls of the vial.
- Adjust the heating so the reflux ring is stable at the same level as the thermometer bulb.
- Record the stable temperature as the boiling point.[18]
- Data Analysis: The observed boiling point should be corrected to standard atmospheric pressure (760 mmHg) if the measurement is taken at a different pressure.[18]

Protocol: Determination of Refractive Index (Abbe Refractometer)

The refractive index is a precise physical constant useful for identifying a pure liquid and assessing its purity.[5][11]

- Apparatus: Abbe refractometer, constant temperature water bath (e.g., at 20.0 °C), disposable pipette, and appropriate cleaning solvents (e.g., acetone, ethanol).[19][20]
- Procedure:
 - Ensure the refractometer prisms are clean and dry. Calibrate the instrument using a standard of known refractive index, such as distilled water ($n_D = 1.3330$ at 20 °C).[19]
 - Using a clean pipette, apply 2-3 drops of **allylcyclohexane** onto the surface of the measuring prism.
 - Gently close the hinged prism and lock it into place, ensuring the liquid spreads to form a thin, uniform layer.[11]
 - Turn on the light source and look into the eyepiece. Adjust the focus until the crosshairs are sharp.
 - Rotate the coarse adjustment knob until the light/dark boundary (shadowline) appears in the field of view.

- Turn the compensator dial to eliminate any color fringes and sharpen the boundary line.
[\[20\]](#)
- Use the fine adjustment knob to align the boundary precisely with the center of the crosshairs.
- Read the refractive index value from the instrument's scale.[\[11\]](#)

Protocol: Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol describes the conversion of the alkene in **allylcyclohexane** to an epoxide, a versatile synthetic intermediate.[\[6\]](#)[\[21\]](#)[\[22\]](#)

- Reagents & Equipment: **Allylcyclohexane**, m-CPBA (meta-chloroperoxybenzoic acid), dichloromethane (DCM) as solvent, saturated aqueous sodium bicarbonate solution, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate, round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
- Procedure:
 - Dissolve **allylcyclohexane** (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution in an ice bath (0 °C).
 - Add m-CPBA (approx. 1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction is often monitored by TLC for the disappearance of the starting alkene.
 - After the reaction is complete (typically 1-3 hours), allow the mixture to warm to room temperature.
 - Quench the reaction by washing the organic mixture with saturated aqueous sodium bicarbonate solution to remove excess peroxyacid and the m-chlorobenzoic acid byproduct. Repeat the wash until CO₂ evolution ceases.
 - Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

- Filter the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude epoxide product, which can be further purified by column chromatography or distillation.

Protocol: Hydroboration-Oxidation

This two-step reaction sequence converts **allylcyclohexane** to the corresponding anti-Markovnikov alcohol, 3-cyclohexylpropan-1-ol.[1][9][12]

- Reagents & Equipment: **Allylcyclohexane**, borane-tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$, 1M solution), tetrahydrofuran (THF, anhydrous), 3M aqueous sodium hydroxide (NaOH), 30% hydrogen peroxide (H_2O_2), diethyl ether, anhydrous sodium sulfate, round-bottom flask under an inert atmosphere (e.g., nitrogen), magnetic stirrer, syringes.
- Procedure (Hydroboration):
 - To a dry, nitrogen-flushed round-bottom flask containing a magnetic stir bar, add **allylcyclohexane** (1 equivalent).
 - Add anhydrous THF via syringe. Cool the flask in an ice bath (0 °C).
 - Slowly add $\text{BH}_3\cdot\text{THF}$ solution (approx. 0.4 equivalents for a 1:3 borane:alkene ratio) dropwise via syringe while stirring. Slower addition improves regioselectivity.[9]
 - After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours to ensure the formation of the trialkylborane intermediate.
- Procedure (Oxidation):
 - Cool the flask containing the trialkylborane back to 0 °C in an ice bath.
 - Slowly and carefully add 3M aqueous NaOH, followed by the very slow, dropwise addition of 30% H_2O_2 . This step is exothermic and generates gas; careful addition is critical.[9][23]
 - After the addition is complete, allow the mixture to warm to room temperature and stir for at least 1 hour.

- Extract the aqueous mixture with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield the crude alcohol, which can be purified by distillation or column chromatography.

Safety Information

Allylcyclohexane is a flammable liquid and vapor (GHS Hazard H226).[\[2\]](#) It is classified as toxic if swallowed (Acute Tox. 3 Oral) and may be fatal if swallowed and enters airways.[\[2\]](#)[\[4\]](#) It can cause serious eye damage and may cause long-lasting harmful effects to aquatic life.[\[2\]](#) Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated chemical fume hood, away from ignition sources.[\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. labbox.es [labbox.es]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. [Organic Syntheses Procedure](https://orgsyn.org) [orgsyn.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. davjalandhar.com [davjalandhar.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. chem.ucalgary.ca [chem.ucalgary.ca]
- 19. hinotek.com [hinotek.com]
- 20. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. leah4sci.com [leah4sci.com]
- 23. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Allylcyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1217954#physical-and-chemical-properties-of-allylcyclohexane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com